Antifungal Potency Against Dermatophytes: Equal or Inferior to Parent Griseofulvin
In a direct head-to-head comparison against four dermatophyte species, the oxime of griseofulvin (griseofulvin 4'-oxime) was the most potent among five structural modifications tested, yet it achieved only equal or lesser potency than the unmodified parent griseofulvin [1]. This finding stands in contrast to the 2'-benzyloxy analogue GF-15, which exhibits more than 10-fold lower IC₅₀ values than griseofulvin in cancer cell lines but reduced antifungal activity, highlighting a divergent SAR that precludes using the 4'-oxime as an antifungal substitute [2].
| Evidence Dimension | Antifungal potency ranking against dermatophyte panel |
|---|---|
| Target Compound Data | Most potent among 5 griseofulvin derivatives tested; equal or less potent than griseofulvin |
| Comparator Or Baseline | Unmodified griseofulvin (parent compound); 4 other structural modifications (specific identities not reported in abstract) |
| Quantified Difference | No numerical superiority over griseofulvin; specific MIC values not available in accessible abstract |
| Conditions | In vitro antifungal susceptibility testing against Trichophyton mentagrophytes, T. rubrum, T. terrestre, and Microsporum canis |
Why This Matters
For procurement decisions in antifungal drug discovery, griseofulvin 4'-oxime should not be selected over griseofulvin itself or newer analogues with proven potency improvements.
- [1] Delgado L, et al. Structure modification and biological activity of some griseofulvin derivatives. Gaoxiong Yi Xue Ke Xue Za Zhi. 1992 Dec;8(12):632-9. PMID: 1296044. View Source
- [2] Rønnest MH, Raab MS, Anderhub S, Boesen S, Krämer A, Larsen TO, Clausen MH. Disparate SAR data of griseofulvin analogues for the dermatophytes Trichophyton mentagrophytes, T. rubrum, and MDA-MB-231 cancer cells. J Med Chem. 2012 Jan 26;55(2):652-60. doi: 10.1021/jm200835c. PMID: 22191585. View Source
